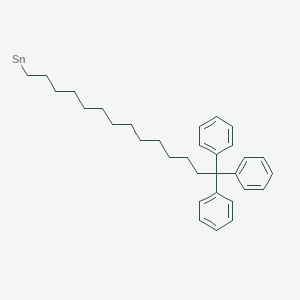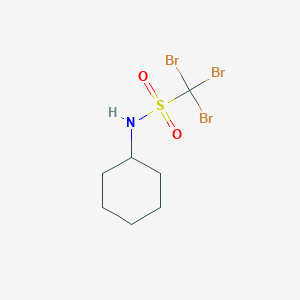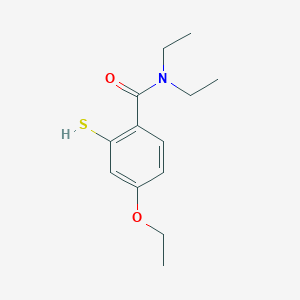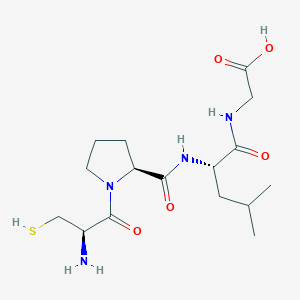![molecular formula C10H9F3O2 B14241321 Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]- CAS No. 245108-08-1](/img/structure/B14241321.png)
Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]- is a chemical compound with the molecular formula C10H9F3O2 It is known for its unique structure, which includes a benzene ring substituted with a trifluoroethenyl group and an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]- typically involves the reaction of benzene derivatives with trifluoroethenyl and ethoxy groups under controlled conditions. One common method involves the reaction of benzene with 2-(trifluoroethenyl)oxyethanol in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]- may involve large-scale reactions using specialized equipment to ensure high yield and purity. The process typically includes steps such as distillation, crystallization, and purification to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]- involves its interaction with specific molecular targets. The trifluoroethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ethoxy group can also affect the compound’s solubility and stability, contributing to its overall behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, [2-[(trifluoromethoxy)ethoxy]-
- Benzene, [2-[(trifluoroethoxy)ethoxy]-
- Benzene, [2-[(trifluoromethyl)ethoxy]-
Uniqueness
Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]- is unique due to the presence of the trifluoroethenyl group, which imparts distinct chemical properties compared to other similar compounds
Propriétés
Numéro CAS |
245108-08-1 |
|---|---|
Formule moléculaire |
C10H9F3O2 |
Poids moléculaire |
218.17 g/mol |
Nom IUPAC |
2-(1,2,2-trifluoroethenoxy)ethoxybenzene |
InChI |
InChI=1S/C10H9F3O2/c11-9(12)10(13)15-7-6-14-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clé InChI |
UWGPDEVAKDSWAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCOC(=C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol](/img/structure/B14241256.png)

![1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14241259.png)
![[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide](/img/structure/B14241268.png)

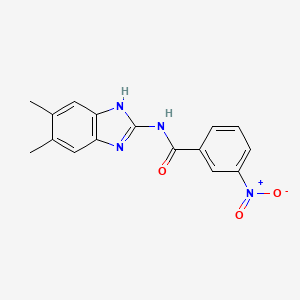
![[(1S)-1-dimethoxyphosphorylethyl] benzoate](/img/structure/B14241285.png)

![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)
